molecular formula C20H13NO6 B12001851 2-oxo-2H-chromen-7-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

2-oxo-2H-chromen-7-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B12001851
M. Wt: 363.3 g/mol
InChI Key: ZJVVQMICDZNTMW-UHFFFAOYSA-N
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Description

3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER is a complex organic compound that combines the structural features of isoindoline, propionic acid, and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Isoindoline Derivative: The synthesis begins with the preparation of the isoindoline derivative through the reaction of phthalic anhydride with ammonia or an amine.

    Attachment of Propionic Acid: The isoindoline derivative is then reacted with a propionic acid derivative under acidic or basic conditions to form the propionic acid moiety.

    Coupling with Chromene: Finally, the propionic acid derivative is esterified with a chromene derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-6-YL ESTER: Similar structure but with a different position of the chromene moiety.

    3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-8-YL ESTER: Another positional isomer with the chromene moiety at a different location.

Uniqueness

The uniqueness of 3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER lies in its specific structural arrangement, which can impart distinct chemical and biological properties compared to its isomers and analogs.

Properties

Molecular Formula

C20H13NO6

Molecular Weight

363.3 g/mol

IUPAC Name

(2-oxochromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C20H13NO6/c22-17-8-6-12-5-7-13(11-16(12)27-17)26-18(23)9-10-21-19(24)14-3-1-2-4-15(14)20(21)25/h1-8,11H,9-10H2

InChI Key

ZJVVQMICDZNTMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OC3=CC4=C(C=C3)C=CC(=O)O4

Origin of Product

United States

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